2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one
Description
2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one is a bicyclic heterocyclic compound comprising a fused cyclopentane-thiazole scaffold with an amino group at position 2 and a ketone group at position 5. Its molecular formula is C₆H₆N₂OS, with a molecular weight of 154.19 g/mol, and it is registered under CAS number 104632-28-2 . The compound’s structural rigidity and electron-rich thiazole ring make it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
2-amino-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6-8-3-1-2-4(9)5(3)10-6/h1-2H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCOWASLMPTQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026710-03-1 | |
| Record name | 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclopentanone in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: N-substituted thiazole derivatives.
Scientific Research Applications
2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Table 1: Structural and Functional Comparison
Key Findings:
Positional Isomerism (6-one vs. 4-one) :
The ketone group’s position (C6 vs. C4) in the cyclopenta-thiazole scaffold significantly impacts electronic distribution. Computational studies suggest that the 6-ketone isomer exhibits greater resonance stabilization due to conjugation with the thiazole nitrogen, enhancing its reactivity in nucleophilic additions compared to the 4-ketone analog .
Substituent Effects: The (S)-N6-propyl derivative (CAS 2245708-68-1) demonstrates a high structural similarity (0.84) to the target compound, attributed to conserved amino and thiazole moieties. The propyl group and hydrochloride salt improve bioavailability, making it preferable for drug formulation . The acetyl-substituted analog (CAS 1211510-76-7) lacks the amino group, resulting in reduced hydrogen-bonding capacity. This modification increases lipophilicity (logP ~1.8 vs. ~0.5 for the parent compound), favoring membrane permeability in pharmacokinetic studies .
Biological Relevance: While direct activity data for this compound is scarce, its structural analogs show promise in targeting adenosine receptors and bacterial enzymes. For example, the dihydrochloride hydrate derivative (CAS 2245708-68-1) has been tested in preclinical models for Parkinson’s disease due to its dopamine receptor affinity .
Synthetic Accessibility : The parent compound’s synthesis likely follows protocols similar to those for related thiazoles, such as cyclocondensation of thiourea derivatives with α-haloketones. In contrast, acetylated analogs require Friedel-Crafts acylation, which introduces regioselectivity challenges .
Biological Activity
2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one (CAS No. 1026710-03-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer and antifungal activities, as well as its mechanisms of action.
- Molecular Formula : CHNOS
- Molecular Weight : 154.19 g/mol
- Structure : The compound features a thiazole ring fused with a cyclopentane structure, which is significant for its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. A study highlighted that related compounds demonstrated significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. The mechanism of action appears to involve the inhibition of topoisomerases, which are crucial for DNA replication and repair.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Amino-4H-thiazol | PC-3 | <10 | Topoisomerase I inhibition |
| 2-Amino-4H-thiazol | SK-LU-1 | <5 | Topoisomerase II inhibition |
| Fluorinated Derivative | Various | <15 | Apoptosis induction |
Antifungal Activity
The antifungal activity of this compound has been explored against several Candida species. In vitro studies have shown that it exhibits comparable efficacy to fluconazole, a standard antifungal treatment. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit the growth of pathogenic fungi.
Table 2: Antifungal Activity Against Candida spp.
| Compound | Candida Species | MIC (µg/mL) | Reference Drug |
|---|---|---|---|
| 2-Amino-4H-thiazol | C. albicans | 8 | Fluconazole (16) |
| 2-Amino-4H-thiazol | C. tropicalis | 4 | Fluconazole (16) |
| 2-Amino-4H-thiazol | C. parapsilosis | 8 | Fluconazole (16) |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerases I and II, which play vital roles in DNA unwinding during replication.
- Apoptosis Induction : It promotes apoptosis in cancer cells through various pathways, including the activation of caspases.
- Membrane Disruption : In antifungal applications, it disrupts fungal cell membranes, leading to cell death.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Anticancer Effects :
- Antifungal Efficacy Investigation :
Q & A
Q. Methodological Answer :
- ¹H NMR : Identifies proton environments (e.g., multiplet signals at δ 1.69–2.57 ppm for CH₂ groups in the cyclopenta ring) .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
- IR Spectroscopy : Detects functional groups like C=N (thiazole ring) and NH₂ stretches .
Validation : Cross-referencing spectral data with computational predictions (e.g., PubChem entries) ensures structural accuracy .
(Advanced) How can researchers address discrepancies in cytotoxicity data reported across different studies involving this compound?
Methodological Answer :
Discrepancies may arise from variations in:
- Cell Line Sources : Use authenticated lines (e.g., from ECACC or NCI) to avoid genetic drift .
- Assay Protocols : Standardize SRB incubation times (e.g., 72 hours) and plate reader settings .
- Data Normalization : Normalize results to solvent controls and reference compounds (e.g., CHS-828) .
Resolution Strategy : Perform meta-analyses comparing protocols across studies (e.g., via systematic reviews) to identify confounding variables .
(Advanced) What advanced synthetic strategies, such as microwave-assisted methods, can enhance the efficiency of producing thiazol-6-one derivatives?
Methodological Answer :
Microwave (MW)-assisted synthesis reduces reaction times and improves yields:
- Example : MW irradiation for hydantoin condensations (e.g., arylidene-4H-imidazoles) achieves completion in minutes versus hours .
- Optimization : Adjust MW power (e.g., 300 W) and solvent polarity (e.g., DMF) to prevent decomposition .
Application : Adapt MW methods to cyclocondensation steps for faster access to novel derivatives .
(Advanced) In designing SAR studies for this compound, what substituents are strategically important based on existing pharmacophore models?
Methodological Answer :
Key substituents for structure-activity relationship (SAR) studies include:
- Benzylidene Groups : Modifications at the 5-position (e.g., p-chloro or p-methoxy) enhance cytotoxicity .
- Amino-Thiazole Core : Essential for binding to biological targets; substitutions here often reduce activity .
Experimental Design : Synthesize analogs via one-pot Biginelli reactions (e.g., using substituted aldehydes and thioureas) to systematically explore substituent effects .
(Advanced) What in silico methods are recommended to predict the ADME properties of novel derivatives before in vitro testing?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with cancer targets (e.g., tubulin or kinases) .
- ADME Prediction : Tools like SwissADME or pkCSM estimate bioavailability, BBB permeability, and metabolic stability .
Validation : Compare computational predictions with experimental cytotoxicity and pharmacokinetic data to refine models .
(Advanced) How should researchers approach the validation of biological assay protocols when testing this compound's derivatives to ensure reproducibility?
Q. Methodological Answer :
- Inter-Lab Validation : Collaborate with independent labs to replicate results using shared protocols .
- Standard Operating Procedures (SOPs) : Document cell passage numbers, assay timelines, and equipment calibration .
- Reference Standards : Include well-characterized analogs (e.g., CHS-828) in each assay batch to control for inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
